molecular formula C7H18ClN3O3 B12311898 L-Indospicine hydrochloride

L-Indospicine hydrochloride

Cat. No.: B12311898
M. Wt: 227.69 g/mol
InChI Key: LAVNSTLILGBRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Indospicine hydrochloride is a non-proteogenic amino acid that is structurally similar to arginine. It is found in certain species of the Indigofera plant and is known for its hepatotoxic properties. This compound has been studied for its effects on livestock and potential implications for human health .

Chemical Reactions Analysis

L-Indospicine hydrochloride undergoes several types of chemical reactions:

Scientific Research Applications

L-Indospicine hydrochloride has several scientific research applications:

Mechanism of Action

L-Indospicine hydrochloride exerts its effects by mimicking arginine, leading to disruptions in protein synthesis and metabolic processes. It accumulates in the liver, causing hepatotoxicity. The molecular targets and pathways involved include the inhibition of nitric oxide synthesis and interference with the urea cycle .

Comparison with Similar Compounds

L-Indospicine hydrochloride is unique due to its specific structure and toxicological properties. Similar compounds include:

This compound stands out due to its specific hepatotoxic effects and its presence in Indigofera plant species .

Properties

Molecular Formula

C7H18ClN3O3

Molecular Weight

227.69 g/mol

IUPAC Name

2,7-diamino-7-iminoheptanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C7H15N3O2.ClH.H2O/c8-5(7(11)12)3-1-2-4-6(9)10;;/h5H,1-4,8H2,(H3,9,10)(H,11,12);1H;1H2

InChI Key

LAVNSTLILGBRFK-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=N)N)CC(C(=O)O)N.O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.